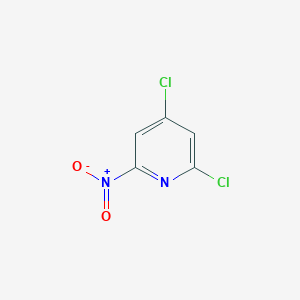

2,4-Dichloro-6-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPOXXQUAPLUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743961 | |

| Record name | 2,4-Dichloro-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379337-73-1 | |

| Record name | 2,4-Dichloro-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Dichloronitropyridine Scaffolds

Pyridines represent a cornerstone class of N-heterocycles in modern medicinal and agricultural chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs featuring a pyridine moiety.[1] Among these, functionalized nitropyridines are particularly prized as versatile precursors for a vast array of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1][2] The electron-withdrawing nature of the nitro group, combined with the reactive handles provided by halogen atoms, makes compounds like 2,4-dichloro-6-methyl-3-nitropyridine exceptionally valuable intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[3][4]

This guide provides an in-depth examination of a robust and efficient synthetic route to 2,4-dichloro-6-methyl-3-nitropyridine, starting from the readily available 4-hydroxy-6-methyl-3-nitro-2-pyridone. We will delve into the mechanistic underpinnings of the core transformation, present a detailed experimental protocol, and address the critical safety considerations inherent in this process.

Synthetic Strategy: The Chlorination of a Pyridone Core

The conversion of 4-hydroxy-6-methyl-3-nitro-2-pyridone to 2,4-dichloro-6-methyl-3-nitropyridine is achieved through a direct, one-step chlorodehydroxylation reaction. This transformation leverages the potent reactivity of phosphorus oxychloride (POCl₃), a reagent renowned for its efficacy in converting hydroxy- and oxo- groups on heterocyclic rings into chloro substituents.[5][6][7]

Overall Reaction

The fundamental transformation is illustrated below:

Caption: Overall synthetic transformation.

Mechanistic Rationale

The efficacy of phosphorus oxychloride in this context stems from its ability to convert the poor leaving groups of the pyridone tautomers (hydroxide and oxide ions) into an excellent leaving group—a dichlorophosphate ester.

-

Activation: The oxygen atoms of the hydroxyl and carbonyl groups on the pyridone ring act as nucleophiles, attacking the electrophilic phosphorus atom of POCl₃.[8]

-

Formation of Dichlorophosphate Intermediate: This attack displaces a chloride ion and forms a highly reactive dichlorophosphate ester intermediate. This step is crucial as it transforms the oxygen functionality into a group that is readily displaced.[8][9]

-

Nucleophilic Substitution: Chloride ions, abundantly available from the POCl₃ (which can act as both reagent and solvent), then perform a nucleophilic aromatic substitution (SₙAr) at the activated carbon positions (C2 and C4) of the pyridine ring.

-

Product Formation: This substitution displaces the dichlorophosphate group, leading to the formation of the stable, aromatic 2,4-dichloro-6-methyl-3-nitropyridine product.

This mechanism is a well-established and reliable method for the halogenation of various heterocyclic systems, including pyridines, pyrimidines, and quinolines.[5][6]

Detailed Experimental Protocol

This protocol is synthesized from established procedures and is designed for execution by trained professionals in a controlled laboratory setting.[10] A thorough, site-specific risk assessment must be conducted prior to commencement.

Materials and Equipment

| Item | Specification | Purpose |

| Starting Material | 4-Hydroxy-6-methyl-3-nitro-2-pyridone (C₆H₆N₂O₄) | Reactant |

| Reagent/Solvent | Phosphorus oxychloride (POCl₃), Reagent Grade | Chlorinating Agent |

| Extraction Solvent | Ethyl acetate (EtOAc), ACS Grade | Product Extraction |

| Drying Agent | Anhydrous sodium sulfate (Na₂SO₄) | Removal of water from organic phase |

| Reaction Vessel | 100 mL Round-bottom flask | Main reaction container |

| Heating | Heating mantle with stirrer | Controlled heating and mixing |

| Condenser | Reflux condenser | Prevent solvent loss during heating |

| Safety | Calcium chloride drying tube | Protect reaction from atmospheric moisture |

| Work-up | Separatory funnel, Buchner funnel, Vacuum flask | Extraction and filtration |

| Analysis | Rotary evaporator | Solvent removal |

Step-by-Step Procedure

Caption: Detailed experimental workflow.

-

Reaction Setup: In a well-ventilated chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place a calcium chloride drying tube atop the condenser to protect the reaction from atmospheric moisture.

-

Reagent Charging: Add 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol) to the flask.[10] Carefully add phosphorus oxychloride (10 mL) to the solid.

-

Reaction Execution: Heat the resulting solution to 95 °C using a heating mantle and stir for 1.5 hours.[10] Monitor the reaction for completion via Thin Layer Chromatography (TLC) if desired.

-

Post-Reaction Cooldown: After 1.5 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Quenching (CRITICAL STEP): Prepare a beaker containing 100 mL of ice water and a stir bar. With extreme caution and vigorous stirring, slowly and portion-wise add the reaction mixture to the ice water. This process is highly exothermic and will release hydrogen chloride (HCl) gas.[11][12]

-

Product Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 80 mL).[10]

-

Washing and Drying: Combine the organic extracts and wash them once with a saturated sodium chloride (brine) solution. Dry the organic phase over anhydrous sodium sulfate.[10]

-

Isolation: Decant or filter the dried solution to remove the sodium sulfate. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[10]

Expected Yield and Product Characteristics

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxy-6-methyl-3-nitro-2-pyridone | [13] |

| Molar Mass | 170.12 g/mol | [14] |

| Amount | 1.7 g (10 mmol) | [10] |

| Product | 2,4-Dichloro-6-methyl-3-nitropyridine | [10][15] |

| Molar Mass | 207.01 g/mol | [15] |

| Theoretical Yield | 2.07 g | - |

| Reported Yield | 1.77 g (85.7%) | [10] |

| Appearance | Yellow powdery product | [10] |

Purification and Characterization

While the reported procedure yields a product with high purity, further purification can be performed if necessary.

-

Recrystallization: This is a common method for purifying solid organic compounds. Solvents such as ethanol or a mixture of ethyl acetate and hexanes are suitable for dichloronitropyridine derivatives.[16] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

-

Silica Gel Chromatography: For removing more persistent impurities, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/hexane gradient) is highly effective.[16][17]

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS) to confirm the molecular weight.

-

Melting Point Determination

Mandatory Safety Protocols

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

Phosphorus Oxychloride (POCl₃)

-

Extreme Corrosivity and Toxicity: POCl₃ is highly corrosive and toxic. Contact can cause severe, deep burns to the skin and eyes, potentially leading to permanent damage.[11][18]

-

Inhalation Hazard: Vapors are corrosive to the entire respiratory system.[18] Inhalation can cause delayed and potentially fatal pulmonary edema, with symptoms appearing 24 to 72 hours after exposure.[11]

-

High Reactivity with Water: POCl₃ reacts violently and exothermically with water, moisture, or alcohols, liberating large amounts of toxic and corrosive hydrogen chloride gas.[6][11][12] NEVER add water to POCl₃; always add POCl₃ slowly to water (or ice).

-

Required PPE: All manipulations must be conducted inside a certified chemical fume hood.[12] Wear chemical splash goggles, a full-face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[11][19] An emergency eyewash and safety shower must be immediately accessible.[12]

General Handling

-

Product Handling: The chlorinated nitropyridine product should be handled with care. Avoid skin contact and inhalation of the powder.[15]

-

Waste Disposal: All waste, including excess POCl₃ and contaminated materials, must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not mix POCl₃ waste with water or protic solvents.[12]

Conclusion

The chlorination of 4-hydroxy-6-methyl-3-nitro-2-pyridone with phosphorus oxychloride is a highly efficient and direct method for synthesizing 2,4-dichloro-6-methyl-3-nitropyridine, a key building block for pharmaceutical and agrochemical research.[3][10] The procedure's success hinges on maintaining anhydrous conditions and executing the quenching step with extreme caution. By adhering to the detailed protocol and rigorous safety measures outlined in this guide, researchers can reliably produce this valuable intermediate for further synthetic elaboration.

References

- 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE synthesis. ChemicalBook.

- Nitropyridines in the Synthesis of Bioactive Molecules.

- The Role of Nitropyridines in Pharmaceutical Development. Boronpharm.

- The Role of Halogenated Nitropyridines in Modern Pharmaceutical Synthesis. Boronpharm.

- Nitropyridines in the Synthesis of Bioactive Molecules.

- Phosphorus oxychloride - SAFETY D

- PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals - NOAA.

- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. New Jersey Department of Health.

- Phosphorus oxychloride Product Safety Assessment. Lanxess.

- PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie.

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.

- 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE - Introduction. ChemBK.

- 4-Hydroxy-6-methyl-3-nitro-2-pyridone 98. Sigma-Aldrich.

- Phosphoryl chloride. Wikipedia.

- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?

- Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry.

- Technical Support Center: Purification of Crude 2,4-Dichloro-5-nitropyridine. Benchchem.

- 4-Hydroxy-6-methyl-3-nitro-2-pyridone. Santa Cruz Biotechnology.

- 4-Hydroxy-6-methyl-3-nitro-2-pyridone. PubChem.

- 2,4-DICHLORO-5-NITROPYRIDINE. ChemicalBook.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. scbt.com [scbt.com]

- 14. 4-Hydroxy-6-methyl-3-nitro-2-pyridone | C6H6N2O4 | CID 54685619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

- 16. benchchem.com [benchchem.com]

- 17. 2,4-DICHLORO-5-NITROPYRIDINE | 4487-56-3 [chemicalbook.com]

- 18. lanxess.com [lanxess.com]

- 19. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichloro-6-nitropyridine

Abstract

2,4-Dichloro-6-nitropyridine is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of functional molecules. Its pyridine core, substituted with two reactive chlorine atoms and a strongly electron-withdrawing nitro group, confers a unique chemical reactivity that is extensively leveraged in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic signature, chemical reactivity, and safe handling of this compound. By synthesizing data from established chemical literature and providing field-proven experimental insights, this document aims to be an essential resource for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a substituted pyridine derivative whose synthetic importance is rooted in the specific arrangement of its functional groups. The pyridine ring, an electron-deficient aromatic system, is further deactivated by the presence of a powerful electron-withdrawing nitro group (-NO₂). This electronic feature, combined with two halogen leaving groups, makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the precise and controlled introduction of various nucleophiles, forming the basis for the construction of complex molecular architectures found in pharmaceuticals and other advanced materials.

Mandatory Visualization: Chemical Structure

Below is the chemical structure of this compound, rendered using the DOT language.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in synthesis, dictating solubility, reactivity, and handling requirements. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1379337-73-1 | [1] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 192.99 g/mol | [1][2] |

| Appearance | Colorless to light yellow crystalline solid | [3] |

| Melting Point | 68-70 °C | [3] |

| Boiling Point | ~302 °C (Predicted) | [3] |

| Solubility | Soluble in ethanol, dimethylformamide (DMF), and dichloromethane; low solubility in water. | [3] |

| Topological Polar Surface Area (TPSA) | 58.7 Ų | [1] |

| XLogP3 | 2.6 | [1] |

Expertise & Experience Insight: The predicted boiling point is quite high, indicating low volatility under standard laboratory conditions. Its solubility in common organic solvents like DMF and dichloromethane makes it highly compatible with a wide range of reaction conditions used in organic synthesis. The low water solubility simplifies work-up procedures, as the compound can be easily extracted from aqueous media using immiscible organic solvents.

Spectroscopic Characterization

Confirming the identity and purity of this compound is critical. Spectroscopic methods provide a definitive fingerprint of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Due to the substitution pattern, the proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The significant downfield shift of these protons is a direct consequence of the deshielding effect from the electronegative nitrogen atom, the chlorine atoms, and the potent electron-withdrawing nitro group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to the chlorine atoms (C2, C4) and the nitro group (C6) will show characteristic chemical shifts influenced by these substituents.

-

Mass Spectrometry (MS): Under Electron Ionization (EI), the mass spectrum will show a molecular ion (M⁺) peak. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent M, M+2, and M+4 peaks.[4] Common fragmentation pathways include the loss of the nitro group (NO₂) and chlorine atoms.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (N-O) are typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its predictable reactivity, primarily through nucleophilic aromatic substitution (SNAr).

4.1 The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of this molecule's utility. The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the nitro group. This electronic arrangement makes the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.[5][6]

-

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbons (C2 or C4), breaking the aromaticity of the ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[5]

-

Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group, to yield the final substituted product.[5]

4.2 Regioselectivity: The Decisive Role of the Nitro Group

A critical aspect of the reactivity of dichloronitropyridines is regioselectivity—which chlorine atom is substituted first. While specific isomers may show different preferences, in many related systems like 2,4-dichloro-5-nitropyridine, the initial substitution overwhelmingly occurs at the C4 position.[5] This preference is dictated by the stability of the Meisenheimer complex. When a nucleophile attacks the C4 position (ortho or para to an activating group), the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. This provides significant stabilization. An attack at the C2 position does not allow for this direct resonance stabilization, resulting in a higher energy intermediate and a slower reaction rate.[5][7]

Mandatory Visualization: SNAr Workflow

This diagram illustrates the general workflow for a nucleophilic substitution reaction using this compound.

Caption: General workflow for a nucleophilic substitution reaction.

Experimental Protocols

The following protocols are provided as self-validating systems, incorporating steps for verification and quality control.

5.1 Protocol: Synthesis of a 4-Substituted-2-chloro-6-nitropyridine Derivative

This protocol describes a typical SNAr reaction with an amine nucleophile, a common transformation in drug discovery.[8]

Materials:

-

This compound (1.0 mmol)

-

Primary or Secondary Amine (1.0 mmol)

-

Triethylamine (TEA) (2.0 mmol)

-

Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF) (4 mL)

-

Ethyl Acetate (EtOAc), Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in 2 mL of anhydrous acetonitrile.

-

Nucleophile Addition: In a separate vial, prepare a solution of the desired amine (1.0 mmol) and triethylamine (2.0 mmol) in 2 mL of anhydrous acetonitrile.

-

Causality Insight: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Using two equivalents ensures the reaction goes to completion.

-

Reaction Execution: Slowly add the amine/TEA solution to the stirred solution of this compound at room temperature. The formation of a yellow or orange color is typically observed.[8]

-

Monitoring (Self-Validation): Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 15-30 minutes until the starting material spot is no longer visible. This direct observation ensures the reaction is complete before proceeding to work-up.

-

Work-up: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Partition the resulting residue between ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under vacuum.[8]

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[8]

-

Final Validation: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Applications in Research and Drug Development

The unique reactivity of dichloronitropyridines makes them valuable building blocks in the synthesis of biologically active compounds.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology and other therapeutic areas. This compound can serve as a starting point for creating libraries of compounds to screen for kinase inhibitory activity.[8][9]

-

Antihypertensive Agents: The molecule has been used in the preparation of Rho-Kinase (ROCK) inhibitors, which have shown potential as antihypertensive agents.[10]

-

Stearoyl-CoA Desaturase (SCD) Inhibitors: It is a key intermediate in the synthesis of potent and selective inhibitors of SCD, an enzyme implicated in metabolic diseases.[8][10]

-

Agrochemicals: The reactive nature of this compound also makes it useful for the synthesis of novel herbicides and pesticides.[3]

Safety and Handling

As with any reactive chemical, proper safety precautions are mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][13] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[11]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]

-

Inhalation: Move the person to fresh air.[11]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Trustworthiness Note: The toxicological properties of this specific compound may not have been fully investigated.[12] Therefore, it should be handled with the caution appropriate for a potentially hazardous and reactive substance.

Conclusion

This compound is a high-value chemical intermediate characterized by its well-defined physicochemical properties and, most importantly, its predictable reactivity in nucleophilic aromatic substitution reactions. The electronic activation provided by the nitro group allows for selective functionalization of the pyridine ring, making it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in advancing scientific research and development.

References

- Vertex AI Search. (n.d.). 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE synthesis.

- ChemBK. (2024, April 9). 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE.

- Echemi. (n.d.). This compound | 1379337-73-1.

- Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-nitropyridine 97.

- ChemScene. (n.d.). 25194-01-8 | 2,6-Dichloro-4-nitropyridine.

- Fisher Scientific. (2010, February 9). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). 2,6-Dichloro-4-nitropyridine, 97%, Thermo Scientific Chemicals.

- Biosynth. (2022, April 26). Safety Data Sheet.

- MedchemExpress. (2024, June 20). Safety Data Sheet.

- Merck Millipore. (2024, July 2). SAFETY DATA SHEET.

- Google Patents. (n.d.). CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%.

- Echemi. (n.d.). Buy 4-amino-2,6-dichloro-3-nitropyridine from Conier Chem&Pharma Limited.

- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichloro-5-nitropyridine.

- Guidechem. (n.d.). What is 2,4-Dichloro-5-nitropyridine and its applications? - FAQ.

- BenchChem. (n.d.). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.

- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

- ChemicalBook. (n.d.). 63897-12-1(2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE) Product Description.

- Ambeed. (n.d.). 13162-26-0 | 2,4-Dichloro-6-methyl-5-nitropyrimidine.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility Profile of 2,4-Dichloro-5-nitropyridine.

- Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine 98.

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

- BenchChem. (n.d.). Application Note: Synthesis of Pyridine-Based Rho-Kinase (ROCK) Inhibitors Utilizing 2,4-Dichloro-5-nitropyridine.

- ChemicalBook. (n.d.). 2,6-Dichloro-3-nitropyridine synthesis.

- Oakwood Chemical. (n.d.). 2,4-Dichloro-5-nitropyridine.

- ChemicalBook. (n.d.). 2,4-Dichloro-6-methyl-5-nitropyrimidine(13162-26-0) 1H NMR.

- National Institutes of Health. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.

- BenchChem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.

- GTI Laboratory Supplies. (n.d.). 2,4-Dichloro-6-nitroaniline, 99.6%, for synthesis, Certified®.

- ChemicalBook. (n.d.). 2,6-Dichloro-3-nitropyridine | 16013-85-7.

- ChemicalBook. (n.d.). 2,4-DICHLORO-5-NITROPYRIDINE | 4487-56-3.

- Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems.

- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.

- OECD SIDS. (n.d.). 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3.

- Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-methylpyrimidine 98.

- BLD Pharm. (n.d.). 4487-56-3|2,4-Dichloro-5-nitropyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Synthesis: Leveraging 2,6-Dichloro-3-nitropyridine (CAS 16013-85-7) for New Chemical Entities.

- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- YouTube. (2020, July 10). Nucleophilic Substitution Reactions of Pyridine.

- University of Wisconsin - Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection.

- National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- ChemicalBook. (n.d.). 2,4-Dichloro-6-picoline | 42779-56-6.

- Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,4-DICHLORO-5-NITROPYRIDINE | 4487-56-3 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. biosynth.com [biosynth.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

2,4-Dichloro-6-nitropyridine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-6-nitropyridine in Organic Solvents

Authored by a Senior Application Scientist

Introduction: The Critical Role of Solubility in Advancing Pharmaceutical and Chemical Synthesis

This compound is a pivotal heterocyclic organic compound, serving as a versatile intermediate in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1][2][3] Its molecular architecture, characterized by a pyridine ring functionalized with two chlorine atoms and a nitro group, provides a reactive scaffold for constructing more complex molecules.[4] In the realms of drug discovery and process chemistry, understanding the solubility of such an intermediate is not merely a matter of procedural convenience; it is a fundamental parameter that dictates reaction kinetics, influences purification strategies, and ultimately impacts the viability of a synthetic route. This guide offers a comprehensive exploration of the solubility of this compound, blending theoretical principles with actionable experimental protocols to empower researchers in their scientific endeavors. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide will leverage data from structurally similar compounds and foundational chemical principles to provide a robust predictive framework and detailed methodologies for its empirical determination.

Section 1: Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The oft-cited principle of "like dissolves like" serves as a valuable heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[5][6][7]

1.1. Molecular Structure and Polarity of this compound

To anticipate the solubility of this compound, a thorough analysis of its molecular structure is imperative.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and rendering the ring moderately polar.

-

Chloro Groups: The two chlorine atoms are also electronegative, further withdrawing electron density from the ring and contributing to the molecule's overall polarity.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, significantly increasing the polarity of the molecule.

The collective effect of these functional groups results in this compound being a polar organic molecule. This inherent polarity is the primary determinant of its solubility in various organic solvents.

1.2. The Influence of Solvent Properties

The choice of solvent is paramount in achieving the desired solubility. Key solvent characteristics to consider include:

-

Polarity: Polar solvents, such as alcohols, are more likely to dissolve polar solutes like this compound due to favorable dipole-dipole interactions.[8] Non-polar solvents, like hydrocarbons, are generally poor solvents for polar compounds.[5]

-

Hydrogen Bonding Capability: Solvents capable of hydrogen bonding (e.g., methanol, ethanol) can interact strongly with the nitrogen and oxygen atoms of the pyridine and nitro groups, enhancing solubility.[6]

-

Temperature: For most solid solutes, solubility increases with temperature.[9] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[9]

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the solubility of this compound.

Section 2: Predicted and Observed Solubility Profile

While quantitative data for this compound is scarce, we can infer its likely solubility based on the behavior of a closely related analog, 2,4-dichloro-5-nitropyridine.

Table 1: Qualitative Solubility of 2,4-Dichloro-5-nitropyridine in Various Solvents [10]

| Solvent Class | Specific Solvent | Solubility Description |

| Alcohols | Methanol, Ethanol | Soluble[4][10] |

| Halogenated Solvents | Chloroform | Slightly Soluble[10] |

| Non-polar Solvents | Petroleum Ether | Poorly soluble[4][10] |

Based on this data and the principles outlined in Section 1, we can predict a similar solubility profile for this compound. It is expected to exhibit good solubility in polar protic solvents like alcohols and limited solubility in non-polar hydrocarbon solvents. For many synthetic applications, moderately polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are also likely to be effective.[8]

Section 3: Experimental Determination of Solubility

For applications in drug development and process scale-up, precise, empirically determined solubility data is indispensable. The following protocols describe two common and reliable methods for quantifying the solubility of this compound.

3.1. Isothermal Equilibrium (Shake-Flask) Method

This gravimetric method is a gold-standard technique for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.[10]

-

Equilibration: Place the vial in a constant temperature shaker bath for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[11]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. To ensure the removal of all solid particles, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container.

-

Solvent Evaporation: Carefully evaporate the solvent from the filtrate under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Final Weighing and Calculation: Once the solvent is completely removed, cool the container in a desiccator and weigh it again. The mass of the dissolved solid is the difference between the final and initial weights of the container. Solubility is typically expressed in g/100 mL or mg/mL.[10]

3.2. High-Throughput UV-Vis Spectrophotometric Method

This method is well-suited for rapid screening of solubility in multiple solvents, provided the compound has a chromophore that absorbs in the UV-Vis spectrum.

Methodology:

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a linear calibration curve.[10]

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the isothermal equilibrium method (Section 3.1, steps 1 and 2).

-

Sample Preparation and Analysis: Filter the saturated solution to remove undissolved solids. Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.[10]

The following diagram illustrates the workflow for the experimental determination of solubility:

Caption: Experimental workflow for solubility determination.

Conclusion: A Foundation for Rational Design and Process Optimization

A comprehensive understanding of the solubility of this compound is foundational for its effective use in research and development. By integrating theoretical principles with empirical data, scientists can make informed decisions regarding solvent selection for chemical reactions, design efficient purification protocols, and develop robust formulations. The methodologies and predictive insights provided in this guide are intended to equip researchers with the necessary tools to navigate the challenges of working with this important chemical intermediate, thereby accelerating the pace of innovation in drug discovery and chemical synthesis.

References

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Vertex AI Search. Factors affecting solubility.

- ChemBK. 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search.

- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.

- AAT Bioquest. (2023, March 17).

- Khan Academy. Solubility of organic compounds [Video].

- Chemistry Steps. Solubility of Organic Compounds.

- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichloro-5-nitropyridine.

- Guidechem.

- Echemi.

- National Institutes of Health. (n.d.). 2,6-Dichloro-3-nitropyridine. PubMed Central.

- Echemi. 1379337-73-1, this compound Formula.

- Benchchem. An In-depth Technical Guide to the Solubility Profile of 2,4-Dichloro-5-nitropyridine.

- ChemicalBook. (2025, July 24). 2,4-DICHLORO-5-NITROPYRIDINE.

- PubChem. 2,4-Dichloro-5-nitropyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Synthesis: Leveraging 2,6-Dichloro-3-nitropyridine (CAS 16013-85-7) for New Chemical Entities.

- PubChem. 2,4-Dichloro-6-nitrophenol.

- MDPI. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 16).

- Benchchem. Solubility of 2,5-Dichloropyridine in Organic Solvents: A Technical Guide.

- CAS Common Chemistry. 2,6-Dichloro-3-nitropyridine.

Sources

- 1. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 2,4-Dichloro-6-nitropyridine for Advanced Research and Development

This guide provides an in-depth analysis of 2,4-dichloro-6-nitropyridine, a pivotal building block in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights.

Core Compound Identification and Physicochemical Profile

This compound is a substituted pyridine derivative with the chemical formula C₅H₂Cl₂N₂O₂.[1] Its unique electronic structure, characterized by an electron-deficient pyridine ring further activated by a potent nitro group, renders it a highly reactive and versatile intermediate in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1379337-73-1 | [1] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 192.99 g/mol | [2] |

| Appearance | Pale yellow solid (typical for related compounds) | [3] |

| Melting Point | 42.0-46.0 °C (for 2,4-Dichloro-5-nitropyridine) | [4] |

| Boiling Point | 282.3±35.0 °C at 760 mmHg (for 2,4-Dichloro-5-nitropyridine) | [4] |

| Solubility | Soluble in alcohol-based organic solvents; low solubility in non-polar solvents like petroleum ether.[3] | [3] |

Synthesis of Dichloronitropyridines

The synthesis of dichloronitropyridines can be achieved through various routes. A common strategy involves the nitration of a dichloropyridine precursor. For instance, 2,6-dichloro-3-nitropyridine is synthesized by the nitration of 2,6-dichloropyridine using a mixture of concentrated sulfuric acid and fuming nitric acid or potassium nitrate.[5][6] Another approach involves the chlorination of a dihydroxynitropyridine intermediate.[7]

A general procedure for the synthesis of a related compound, 2,6-dichloro-3-nitropyridine, from 2,6-dichloropyridine is as follows:

Experimental Protocol: Synthesis of 2,6-Dichloro-3-nitropyridine[6]

-

To a 150 mL three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.

-

Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the flask with continuous stirring.

-

Following the addition of 2,6-dichloropyridine, slowly add 10.1 g (0.1 mol) of potassium nitrate.

-

After the addition is complete, continue stirring for 30 minutes at room temperature.

-

Gradually increase the temperature to 120°C and maintain the reaction at this temperature for 10 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into crushed ice with stirring to precipitate the product.

-

Filter the white solid precipitate and wash with ice water until neutral.

-

Dry the product to obtain 2,6-dichloro-3-nitropyridine.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The electron-deficient pyridine ring, in conjunction with the strongly electron-withdrawing nitro group, activates the chlorine atoms towards nucleophilic attack.[8]

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[9]

-

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group, to yield the substituted product.[9]

The stability of the Meisenheimer complex is a critical factor influencing the reaction rate. The nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance.[9]

Regioselectivity

A key aspect of the reactivity of dichloronitropyridines is the regioselectivity of nucleophilic substitution. In many cases, one chlorine atom is preferentially substituted over the other. For 2,4-dichloro-5-nitropyridine, the initial nucleophilic attack overwhelmingly occurs at the C4 position.[9][10] This preference is attributed to the greater resonance stabilization of the Meisenheimer intermediate when the attack is at the C4 position, which is ortho to the nitro group.[9] An attack at the C2 position does not allow for direct resonance delocalization of the negative charge onto the nitro group, resulting in a less stable intermediate.[9]

For 2,6-dichloro-3-nitropyridine, the inductive effect of the nitro group makes the C-2 position more electron-deficient and thus more susceptible to nucleophilic attack, leading to kinetically controlled substitution at this position.[11]

Diagram: General workflow of the SNAr mechanism.

Applications in Drug Discovery and Agrochemicals

Dichloronitropyridines are valuable precursors in the synthesis of a wide range of biologically active molecules. Their ability to undergo selective nucleophilic substitution allows for the introduction of diverse functional groups, making them crucial intermediates in the development of novel pharmaceuticals and agrochemicals.[5][12][13]

-

Pharmaceuticals: These compounds are used in the synthesis of various therapeutic agents, including kinase inhibitors for hypertension and stearoyl-coenzyme A inhibitors.[3] They are also key intermediates in the development of antiviral and antibacterial drugs.[13]

-

Agrochemicals: Dichloronitropyridines serve as building blocks for the synthesis of modern pesticides and herbicides, which are essential for crop protection.[12][14]

Safety, Handling, and Storage

Dichloronitropyridines are hazardous chemicals that require careful handling to avoid exposure.

Table 2: Hazard Summary and Precautionary Measures

| Hazard | Description | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[15] | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4] Wear protective gloves, clothing, eye, and face protection.[15] |

| Skin Irritation | Causes skin irritation.[15][16] | Avoid contact with skin.[14] Wear protective gloves.[16] |

| Eye Irritation | Causes serious eye irritation.[15][16] | Avoid contact with eyes.[14] Wear eye protection.[16] |

| Respiratory Irritation | May cause respiratory irritation.[15][16] | Avoid breathing dust/fumes/gas/mist/vapors/spray.[16] Use in a well-ventilated area.[17] |

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[17]

References

-

ChemBK. 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE. [Link]

- Google Patents. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.

-

Cole-Parmer. Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%. [Link]

-

NIH National Library of Medicine. 2,6-Dichloro-3-nitropyridine. [Link]

- Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

-

Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Chemical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Synthesis: Leveraging 2,6-Dichloro-3-nitropyridine (CAS 16013-85-7) for New Chemical Entities. [Link]

-

NIH National Library of Medicine. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2.6-二氯-4-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. chembk.com [chembk.com]

- 15. biosynth.com [biosynth.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to the Molecular Structure, Properties, and Applications of 2,4-Dichloro-6-nitropyridine

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-6-nitropyridine, a key heterocyclic intermediate in synthetic chemistry. The document details its core molecular structure, physicochemical properties, and molecular weight. It explores the compound's chemical reactivity, with a focus on the mechanisms and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Furthermore, this guide outlines its applications as a versatile building block in the development of pharmaceuticals and agrochemicals. Detailed, field-proven experimental protocols for its synthesis and subsequent modification are provided, alongside essential safety and handling information for laboratory use. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and material science.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by the presence of two chlorine atoms and a strongly electron-withdrawing nitro group. These functional groups dictate its chemical behavior, rendering it an important precursor for the synthesis of more complex molecules.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1379337-73-1 | [1][2] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 192.99 g/mol | [1][3] |

| Exact Mass | 191.949 g/mol | [1] |

| Appearance | Expected to be a crystalline solid at room temperature, similar to its isomers. | [4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide, with low solubility in water. | [4][5] |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its high reactivity towards nucleophiles, a characteristic imparted by its specific arrangement of substituents.

General Synthesis Pathway

While a specific documented synthesis for the 6-nitro isomer is not prevalent, a common and logical pathway involves the chlorination of a corresponding hydroxypyridine precursor. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[6] The process involves converting the hydroxyl groups of a precursor like 4-chloro-6-nitro-pyridin-2-ol into more reactive chlorine atoms.

The general workflow for such a synthesis is outlined below.

Caption: General workflow for the synthesis of dichloronitropyridines.

Reactivity and Regioselectivity in SNAr Reactions

The core reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen and the nitro group are powerful electron-withdrawing groups that significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[5][7][8]

A key consideration for this molecule is regioselectivity. Both chlorine atoms at the C2 and C4 positions are activated towards substitution. However, the C2 position is ortho to the strongly activating nitro group at C6. This proximity allows for powerful stabilization of the negatively charged Meisenheimer intermediate through both inductive and resonance effects.[9] Consequently, nucleophilic attack is kinetically favored at the C2 position over the C4 position. This predictable regioselectivity is a cornerstone of its utility, allowing for the controlled, stepwise introduction of different functional groups.

Caption: Favored SNAr pathway at the C2 position.

Applications in Research and Drug Development

This compound serves as a highly valuable scaffold for constructing complex molecules with potential biological activity. Its predictable, sequential reactivity allows medicinal chemists to build diverse libraries of compounds for screening.

-

Pharmaceutical Intermediates: The nitropyridine core is a feature in numerous bioactive molecules.[10] By substituting the chlorine atoms with various amines, alcohols, or thiols, researchers can synthesize precursors for a range of therapeutic agents, including kinase inhibitors and anti-hypertensive compounds.[5] The nitro group itself can be a key pharmacophore or can be subsequently reduced to an amino group, providing another point for molecular elaboration.

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound is a building block for novel agrochemicals.[11] Positional isomers are used to create potent insecticides, and the underlying principles are directly applicable.[11] The ability to tune the molecule's properties by replacing the chlorine atoms is crucial for developing herbicides and fungicides with specific modes of action.

-

New Chemical Entities (NCEs): The structural rigidity of the pyridine ring and the predictable reactivity of its substituents make this compound an ideal starting material for the synthesis of NCEs.[12] Its use facilitates the creation of molecules with well-defined three-dimensional structures, which is critical for achieving high-affinity binding to biological targets.

Experimental Protocols

The following protocols are illustrative methodologies based on established procedures for analogous compounds and are intended for use by trained professionals in a controlled laboratory setting.

Protocol 1: Illustrative Synthesis of this compound

This protocol is adapted from general methods for the chlorination of hydroxypyridines.[6]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the precursor, 4-chloro-6-nitro-pyridin-2-ol (1.0 eq), in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Reaction: Add a catalytic amount of an organic base (e.g., triethylamine) and heat the reaction mixture to 90-100 °C.

-

Monitoring: Stir the reaction for 4-6 hours, monitoring its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing crushed ice, with vigorous stirring.

-

Extraction: Once the ice has melted, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude solid by column chromatography on silica gel to yield the final product.

Protocol 2: Illustrative Nucleophilic Substitution with an Amine

This protocol describes a typical SNAr reaction at the C2 position.[5][7]

-

Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent such as acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Reagents: Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base like triethylamine (1.2 eq).

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel chromatography to isolate the 2-amino-4-chloro-6-nitropyridine product.

Safety, Handling, and Disposal

Proper handling of this compound is essential due to the potential hazards associated with chlorinated and nitrated organic compounds.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14] All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Hazard Identification: Based on analogous compounds, this compound should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[15][16] Avoid all direct contact with skin and eyes.[4]

-

Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[17]

-

Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[15] Chemical incineration is often the preferred method for such compounds.[15]

References

- 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE synthesis - chemicalbook. (n.d.).

- This compound | 1379337-73-1. (n.d.). Echemi.

- 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE. (2024, April 9). ChemBK.

- 2,6-Dichloro-4-nitropyridine | 25194-01-8. (n.d.). ChemScene.

- 2,6-Dichloro-4-nitropyridine 97 | 25194-01-8. (n.d.). Sigma-Aldrich.

- Preparation method of 2, 6-dichloro-3-nitropyridine. (n.d.). Google Patents.

- What is 2,4-Dichloro-5-nitropyridine and its applications? (n.d.). Guidechem.

- MSDS of 2,4-Dichloro-3-nitropyridine. (2012, December 20).

- Preparing method of 2,6-dichloro-3-nitropyridine. (n.d.). Google Patents.

- SAFETY DATA SHEET 2,4-D Granules. (2017, November 13). Greenbook.net.

- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017, February 24). Chemistry Stack Exchange.

- This compound | 1379337-73-1. (n.d.). ChemicalBook.

- SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. (2018, September 10). CDMS.net.

- A Comparative Guide to Validating Reaction Products of 2,4-Dichloro-5-nitropyridine. (n.d.). Benchchem.

- Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.

- MATERIAL SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. (n.d.). Newsom Seed.

- A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. (n.d.). Benchchem.

- 2,4-Dichloro-5-nitropyridine | 4487-56-3. (n.d.). BLD Pharm.

- Application of 2,4-Dichloro-5-nitropyridine in Agrochemical Development. (n.d.). Benchchem.

- Compare-N-Save® 2,4-D Amine Salt Broadleaf Weed Control. (2015, May 1).

- Innovations in Synthesis: Leveraging 2,6-Dichloro-3-nitropyridine (CAS 16013-85-7) for New Chemical Entities. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 1379337-73-1 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. assets.greenbook.net [assets.greenbook.net]

- 14. newsomseed.com [newsomseed.com]

- 15. capotchem.cn [capotchem.cn]

- 16. 4487-56-3|2,4-Dichloro-5-nitropyridine|BLD Pharm [bldpharm.com]

- 17. cdms.net [cdms.net]

Key intermediate applications in medicinal chemistry

An In-Depth Technical Guide: Key Intermediate Applications in Medicinal Chemistry: From Privileged Scaffolds to Advanced Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Core of Drug Synthesis

In the intricate process of drug development, pharmaceutical intermediates represent the crucial link between basic raw materials and the final Active Pharmaceutical Ingredient (API).[] These chemical compounds, formed during the synthesis of an API, are not drugs themselves but are the essential building blocks that dictate the structure, purity, and ultimate viability of a therapeutic agent.[][2] Unlike the final API, intermediates do not require a pharmaceutical production license and can be produced in standard chemical facilities, providing flexibility in the supply chain.[] Their strategic use is paramount; by breaking down a complex synthesis into manageable steps, intermediates allow for the optimization of yield, enhancement of purity, and simplification of purification processes, which is often more economical than purifying a complex final API.[][3]

A central concept in the design and application of key intermediates is the theory of "privileged structures." First described in 1988, this term refers to molecular frameworks or scaffolds that can bind to multiple, diverse biological targets with high affinity.[4] These scaffolds, frequently found in natural products, serve as pre-validated starting points for drug discovery, significantly increasing the efficiency and hit rates of screening libraries.[4][5] This guide will explore the most vital classes of intermediates, many of which are based on these privileged scaffolds, and delve into their synthesis, application, and the causality behind their central role in medicinal chemistry.

Heterocyclic Intermediates: The Ubiquitous Scaffolds of Medicine

Heterocyclic compounds are, without question, the backbone of medicinal chemistry. It is estimated that over 85% of all biologically active chemical entities contain a heterocycle.[6] These cyclic structures, containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), are critical because they provide a rigid framework for orienting functional groups while also modulating key ADME/Tox properties like solubility, lipophilicity, and polarity.[6] Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals.[7]

The Indole Scaffold: A Privileged Structure in CNS and Antimigraine Drugs

The indole ring is one of the most important privileged scaffolds in drug discovery, present in numerous approved drugs and clinical candidates.[8] Its structure is a cornerstone for serotonin receptor agonists, kinase inhibitors, and antiviral agents.[4][8]

Case Study: Synthesis of a Sumatriptan Intermediate

Sumatriptan, a treatment for migraine headaches, features an indole core. A key intermediate in its synthesis is a functionalized indole, often prepared via the classic Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Experimental Workflow: Fischer Indole Synthesis

The diagram below illustrates the general workflow for synthesizing an indole-based intermediate, a critical step for producing drugs like Sumatriptan.

Caption: Workflow for Fischer Indole Synthesis of a key drug intermediate.

Detailed Protocol: Synthesis of 4-(2-aminoethyl)-N,N-dimethylaniline (A key Sumatriptan precursor fragment)

This protocol is illustrative. All laboratory work should be conducted under appropriate safety protocols.

-

Reaction Setup: To a solution of 4-nitrophenylacetonitrile (1.0 eq) in ethanol in a hydrogenation vessel, add a catalytic amount of Palladium on Carbon (10% Pd/C, 0.05 eq).

-

Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 50 psi. Stir the reaction mixture vigorously at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Formaldehyde Addition: Cool the filtrate to 0 °C and add aqueous formaldehyde (37%, 2.5 eq) dropwise, followed by the addition of the Raney Nickel catalyst.

-

Reductive Amination: Re-introduce hydrogen gas to 50 psi and stir at room temperature for 4-6 hours.

-

Isolation: After reaction completion, filter off the Raney Nickel catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization to yield the desired N,N-dimethylated amine intermediate.

Causality: The multi-step synthesis is designed for efficiency and control. Hydrogenation is a clean and effective method for reducing the nitro and nitrile groups. The subsequent reductive amination with formaldehyde is a standard, high-yielding method for introducing the dimethylamino group required for Sumatriptan's activity.

Chiral Intermediates: Engineering Stereochemical Precision

The three-dimensional structure of a drug molecule is critical to its biological activity. Enantiomers of a chiral drug can have different potencies, pharmacological effects, or toxicities. Therefore, the synthesis of enantiomerically pure APIs is a primary goal in medicinal chemistry. This is achieved through the use of chiral intermediates, which are produced mainly via asymmetric synthesis or the resolution of racemic mixtures.[9]

Case Study: Asymmetric Synthesis of a Chiral Alcohol

Chiral alcohols are vital intermediates for a wide range of pharmaceuticals, including cardiovascular and antiviral drugs. Asymmetric reduction of a prochiral ketone is a powerful method to produce a single enantiomer of a chiral alcohol.

Table 1: Comparison of Asymmetric Ketone Reduction Methods

| Method | Catalyst System | Typical Substrates | Advantages | Disadvantages |

| CBS Reduction | Borane with Corey-Bakshi-Shibata catalyst | Aromatic & Aliphatic Ketones | High enantioselectivity, predictable stereochemistry | Stoichiometric borane required, moisture sensitive |

| Noyori Hydrogenation | Ru-BINAP complexes | Aromatic, Heteroaromatic, β-keto esters | Very high turnover numbers, high enantioselectivity | Requires high-pressure H₂, expensive catalyst |

| Transfer Hydrogenation | Ru/Rh with chiral ligands (e.g., TsDPEN) | Aromatic Ketones | Avoids high-pressure H₂, uses isopropanol as H source | May have lower turnover than direct hydrogenation |

| Biocatalysis | Ketoreductases (KREDs) | Wide range of ketones | Extremely high selectivity, mild aqueous conditions | Enzyme stability/cost, substrate scope can be limited |

Experimental Workflow: Asymmetric Transfer Hydrogenation

This workflow outlines the process of creating a chiral alcohol intermediate using a well-established catalytic method.

Sources

- 2. theasengineers.com [theasengineers.com]

- 3. mlunias.com [mlunias.com]

- 4. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 5. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. mdpi.com [mdpi.com]

- 9. tianmingpharm.com [tianmingpharm.com]

The Strategic Utility of 2,4-Dichloro-6-nitropyridine in the Synthesis of Kinase Inhibitors: A Technical Guide

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. A key challenge in this field lies in the efficient and regioselective synthesis of complex heterocyclic scaffolds that can potently and selectively target the ATP-binding site of specific kinases. This in-depth technical guide focuses on the strategic application of a versatile building block, 2,4-dichloro-6-nitropyridine, in the synthesis of a diverse range of kinase inhibitors. We will explore the unique chemical reactivity of this reagent, detailing the mechanistic principles that govern its functionalization. Furthermore, this guide will provide field-proven experimental protocols, showcase its application in the synthesis of prominent kinase inhibitors, and present relevant biological data, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this powerful synthetic tool.

Introduction: The Kinase Inhibitor Landscape and the Role of Privileged Scaffolds

The human kinome comprises over 500 protein kinases, enzymes that catalyze the phosphorylation of proteins, thereby acting as molecular switches in cellular signaling pathways.[1] The aberrant activity of these kinases is a fundamental driver of many cancers and inflammatory diseases.[1] Consequently, kinase inhibitors have become one of the most important classes of modern therapeutics, with numerous approved drugs targeting a variety of kinases.[1]

The design of effective kinase inhibitors often revolves around the construction of heterocyclic cores that can mimic the adenine region of ATP and form key interactions within the kinase hinge region. Pyridine- and pyrimidine-based scaffolds are particularly prevalent in clinically successful kinase inhibitors due to their ability to form hydrogen bonds and their amenability to diverse functionalization. The strategic choice of starting materials is therefore paramount in the efficient construction of libraries of potential kinase inhibitors for screening and lead optimization.

This guide focuses on a particularly valuable, yet perhaps underutilized, starting material: this compound. Its unique electronic and steric properties make it an ideal platform for the sequential and regioselective introduction of various substituents, enabling the rapid assembly of complex molecular architectures with desirable pharmacological properties.

The Chemistry of this compound: A Platform for Diversity

The synthetic utility of this compound stems from the interplay of the electron-deficient pyridine ring, the two reactive chlorine atoms, and the strongly electron-withdrawing nitro group. This combination of features dictates its reactivity, primarily in nucleophilic aromatic substitution (SNAr) reactions.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the nitro group at the 6-position further activates the ring towards SNAr by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[2]

A critical aspect of the reactivity of this compound is the regioselectivity of the first nucleophilic substitution. The two chlorine atoms at the 2- and 4-positions are not equivalent. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This preference can be attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at C4, as the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group through resonance.

This inherent regioselectivity allows for a controlled, stepwise functionalization of the pyridine core. The first nucleophile will predominantly displace the chlorine at the C4 position, leaving the C2 chlorine available for a subsequent, and often different, chemical transformation.

Subsequent Functionalization: Building Complexity

Following the initial SNAr at the C4 position, the remaining chlorine at the C2 position can be displaced by a second nucleophile, often requiring more forcing conditions due to the introduction of an electron-donating group in the first step. This sequential substitution strategy is a powerful tool for generating molecular diversity.

Furthermore, the chlorine atom at the C2 position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, further expanding the chemical space accessible from this versatile starting material.

The nitro group, having served its purpose as an activating group, can also be chemically modified. Reduction of the nitro group to an amine provides a handle for further derivatization, such as amide bond formation, sulfonamide synthesis, or the introduction of other functionalities.

Synthesis of Kinase Inhibitors: Exemplary Workflows

The following sections provide detailed synthetic strategies and exemplary protocols for the synthesis of different classes of kinase inhibitors using this compound as a key starting material.

Rho-Kinase (ROCK) Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[3] Their signaling pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK, leading to downstream effects on cell contraction, motility, and morphology.[3] Dysregulation of the Rho/ROCK pathway is implicated in various diseases, including hypertension, glaucoma, and cancer, making ROCK a significant therapeutic target.[3]

Rho/ROCK Signaling Pathway

Caption: The Rho/ROCK signaling pathway.

A general synthetic approach to pyridine-based ROCK inhibitors utilizing a dichloronitropyridine scaffold is outlined below.[3] This multi-step synthesis involves a sequential nucleophilic aromatic substitution followed by a Suzuki-Miyaura cross-coupling.[3]

General Synthetic Workflow for ROCK Inhibitors

Caption: Synthetic workflow for ROCK inhibitors.

Experimental Protocol: Synthesis of a 4-Amino-2-chloro-6-nitropyridine Intermediate

This protocol describes the regioselective nucleophilic aromatic substitution at the C4 position of a dichloronitropyridine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Reagents: To this solution, add the desired primary or secondary amine (1.0-1.2 eq.) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq.).

-